molecular formula C6H11NO B12840502 (1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine

(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine

Cat. No.: B12840502
M. Wt: 113.16 g/mol
InChI Key: VFBPTGRGJXUIOF-ZLUOBGJFSA-N
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Description

(1S,5R,7S)-2-Oxabicyclo[320]heptan-7-amine is a bicyclic organic compound characterized by its unique structure, which includes an oxirane ring fused to a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    8-Oxabicyclo[3.2.1]octane: Another bicyclic compound with an oxirane ring fused to a cyclohexane ring.

    11-Oxatricyclo[5.3.1.0]undecane: A tricyclic compound with similar structural features.

Uniqueness

(1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine is unique due to its specific stereochemistry and the presence of an amine group, which distinguishes it from other similar compounds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

IUPAC Name

(1S,5R,7S)-2-oxabicyclo[3.2.0]heptan-7-amine

InChI

InChI=1S/C6H11NO/c7-5-3-4-1-2-8-6(4)5/h4-6H,1-3,7H2/t4-,5-,6-/m0/s1

InChI Key

VFBPTGRGJXUIOF-ZLUOBGJFSA-N

Isomeric SMILES

C1CO[C@H]2[C@@H]1C[C@@H]2N

Canonical SMILES

C1COC2C1CC2N

Origin of Product

United States

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